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Introduction
Lepzacitinib (formerly ATI-1777) is a topical, selective Janus kinase (JAK) 1 and JAK3 inhibitor

under investigation for the treatment of atopic dermatitis (AD). AD is a chronic inflammatory

skin disease characterized by a complex interplay of epidermal barrier dysfunction and immune

dysregulation, leading to the infiltration of various immune cells into the skin. This infiltration,

comprising primarily T-cells, eosinophils, and mast cells, drives the clinical manifestations of

AD, including erythema, edema, and intense pruritus. Lepzacitinib, by targeting the JAK-STAT

signaling pathway, aims to modulate the inflammatory cascade at a critical intracellular

juncture, thereby reducing immune cell infiltration and alleviating the signs and symptoms of

AD.

This technical guide provides a comprehensive overview of the known and anticipated effects

of Lepzacitinib on immune cell infiltration in the skin. While specific quantitative data from

Lepzacitinib clinical trials on immune cell populations in skin biopsies are not yet publicly

available, this document will detail the underlying mechanism of action, present the expected

immunological consequences based on its JAK1/3 inhibitory profile, and provide detailed

protocols for the key experimental methodologies used to assess immune cell infiltration in

dermatological research.
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Mechanism of Action: Targeting the JAK-STAT
Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a

crucial signaling cascade for numerous cytokines and growth factors that are pivotal in the

pathogenesis of atopic dermatitis. These include interleukins (IL)-4, IL-13, IL-31, and interferon-

gamma (IFN-γ), which are key drivers of type 2 inflammation, pruritus, and skin barrier defects

in AD.

Lepzacitinib selectively inhibits JAK1 and JAK3. This dual inhibition is significant because:

JAK1 is involved in the signaling of a broad range of pro-inflammatory cytokines, including

those that signal through the common gamma chain (γc) and the IL-4/IL-13 receptor

complexes.

JAK3 partners exclusively with the common gamma chain (γc), a component of the receptors

for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are critical for the proliferation,

differentiation, and survival of various lymphocyte populations.

By inhibiting JAK1 and JAK3, Lepzacitinib is expected to block the downstream signaling of

these key cytokines, leading to a reduction in the activation and proliferation of pathogenic

immune cells and their subsequent infiltration into the skin.

Signaling Pathway Diagram
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Figure 1: Lepzacitinib's Inhibition of the JAK-STAT Signaling Pathway.
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Expected Effects on Immune Cell Infiltration
Based on its mechanism of action as a JAK1/3 inhibitor, Lepzacitinib is anticipated to reduce

the infiltration of key immune cell populations in the skin of atopic dermatitis patients.

T-Lymphocytes
T-cells, particularly CD4+ T-helper 2 (Th2) cells, are central to the pathogenesis of AD. They

produce cytokines like IL-4 and IL-13 that promote IgE production, eosinophil recruitment, and

mast cell activation. The signaling of many T-cell activating and proliferating cytokines is

dependent on JAK1 and JAK3. Therefore, Lepzacitinib is expected to decrease the number of

infiltrating T-cells in the skin.

Eosinophils
Eosinophils are prominent in the inflammatory infiltrate of AD and contribute to tissue damage

and pruritus. Their recruitment and survival are promoted by Th2 cytokines. By inhibiting the

upstream signaling that leads to the production of these cytokines, Lepzacitinib is expected to

indirectly reduce eosinophil infiltration.

Mast Cells
Mast cells are resident immune cells in the skin that, upon activation, release a plethora of

inflammatory mediators, including histamine, which contributes to the intense itch characteristic

of AD. Cytokines that influence mast cell function and survival also signal through the JAK-

STAT pathway. Consequently, Lepzacitinib may lead to a reduction in mast cell activation and

potentially their numbers in chronic lesions.

Quantitative Data on Immune Cell Infiltration
As of the latest available information, specific quantitative data from clinical trials detailing the

percentage reduction of T-cells, eosinophils, mast cells, or other immune cells in the skin

following Lepzacitinib treatment has not been publicly released. The primary endpoints of the

Phase 2a and 2b trials focused on clinical outcomes such as the Eczema Area and Severity

Index (EASI) score. Future publications from these trials may include analyses of skin biopsies

that would provide this valuable immunological data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b12380203?utm_src=pdf-body
https://www.benchchem.com/product/b12380203?utm_src=pdf-body
https://www.benchchem.com/product/b12380203?utm_src=pdf-body
https://www.benchchem.com/product/b12380203?utm_src=pdf-body
https://www.benchchem.com/product/b12380203?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are detailed, standard experimental protocols for the key techniques used to

quantify and characterize immune cell infiltration in skin tissue. These are representative

methodologies and may not reflect the exact protocols used in the Lepzacitinib clinical trials,

as those are not publicly available.

Immunohistochemistry (IHC) for Immune Cell
Quantification in Skin Biopsies
This protocol describes the detection of specific immune cell markers in formalin-fixed, paraffin-

embedded (FFPE) skin biopsies.

1. Sample Preparation:

Obtain 4-6 mm full-thickness skin punch biopsies.
Fix in 10% neutral buffered formalin for 18-24 hours.
Dehydrate through a graded series of ethanol and clear with xylene.
Embed in paraffin wax and section at 4-5 µm thickness onto charged microscope slides.

2. Deparaffinization and Rehydration:

Incubate slides at 60°C for 30 minutes.
Immerse in two changes of xylene for 5 minutes each.
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
Rinse in distilled water.

3. Antigen Retrieval:

Immerse slides in a target retrieval solution (e.g., citrate buffer, pH 6.0 for T-cell markers;
EDTA buffer, pH 9.0 for mast cell tryptase).
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
Allow slides to cool to room temperature for 20 minutes.
Rinse with phosphate-buffered saline (PBS).

4. Staining:

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
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Rinse with PBS.
Block non-specific antibody binding with a protein block (e.g., serum from the secondary
antibody host species) for 20 minutes.
Incubate with the primary antibody (e.g., anti-CD3 for T-cells, anti-Eosinophil Peroxidase for
eosinophils, anti-Mast Cell Tryptase) at the appropriate dilution for 1-2 hours at room
temperature or overnight at 4°C.
Rinse with PBS.
Incubate with a biotinylated secondary antibody for 30 minutes.
Rinse with PBS.
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
Rinse with PBS.
Develop the signal with a chromogen solution (e.g., 3,3'-Diaminobenzidine - DAB) until the
desired stain intensity is reached.
Rinse with distilled water.

5. Counterstaining and Mounting:

Counterstain with hematoxylin for 1-2 minutes.
"Blue" the hematoxylin in running tap water.
Dehydrate through a graded series of ethanol and clear in xylene.
Mount with a permanent mounting medium and coverslip.

6. Analysis:

Image slides using a brightfield microscope.
Quantify the number of positively stained cells per unit area (e.g., cells/mm²) or per high-
power field in the epidermis and dermis.

Experimental Workflow Diagram
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Figure 2: Standard Workflow for Immunohistochemistry of Skin Biopsies.
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Flow Cytometry for Immune Cell Phenotyping from Skin
Biopsies
This protocol allows for the quantification and characterization of various immune cell subsets

from a single-cell suspension of a skin biopsy.

1. Sample Collection and Dissociation:

Collect a 4-8 mm skin punch biopsy into a sterile collection medium (e.g., RPMI-1640 with
10% Fetal Bovine Serum).
Mince the biopsy into small pieces (1-2 mm) in a sterile petri dish.
Transfer the minced tissue to a dissociation buffer containing enzymes such as collagenase
and dispase.
Incubate at 37°C with gentle agitation for 1-2 hours.
Neutralize the enzymatic reaction with a complete medium.
Filter the cell suspension through a 70 µm cell strainer to remove debris.
Centrifuge the cells and resuspend in flow cytometry staining buffer (e.g., PBS with 2% FBS
and 0.05% sodium azide).

2. Antibody Staining:

Count the viable cells using a hemocytometer and trypan blue exclusion.
Aliquot approximately 1x10^6 cells per tube.
Incubate with a viability dye (e.g., a fixable viability stain) to exclude dead cells from the
analysis.
Wash the cells with staining buffer.
Block Fc receptors with an Fc block reagent to prevent non-specific antibody binding.
Incubate with a cocktail of fluorescently-conjugated antibodies against cell surface markers.
A typical panel for AD might include antibodies against CD45 (pan-leukocyte), CD3 (T-cells),
CD4 (helper T-cells), CD8 (cytotoxic T-cells), CD194 (CCR4, for Th2 cells), CD11c (dendritic
cells), and Siglec-8 (eosinophils).
Incubate for 30 minutes at 4°C in the dark.
Wash the cells twice with staining buffer.

3. Intracellular Staining (Optional):

For intracellular markers (e.g., FoxP3 for regulatory T-cells), fix and permeabilize the cells
using a commercial fixation/permeabilization kit.
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Incubate with fluorescently-conjugated antibodies against the intracellular targets.
Wash the cells.

4. Data Acquisition and Analysis:

Resuspend the cells in staining buffer.
Acquire data on a flow cytometer.
Analyze the data using flow cytometry analysis software. Gate on viable, single cells, then on
CD45+ leukocytes. From there, identify specific immune cell populations based on their
marker expression (e.g., CD3+ T-cells, and within that population, CD4+ and CD8+ subsets).

Conclusion
Lepzacitinib, as a selective JAK1/3 inhibitor, holds promise as a targeted therapy for atopic

dermatitis by disrupting the signaling of key pro-inflammatory cytokines. This mechanism is

expected to lead to a significant reduction in the infiltration of pathogenic immune cells, such as

T-lymphocytes and eosinophils, into the skin. While clinical trial data has demonstrated the

efficacy of Lepzacitinib in improving the clinical signs of AD, detailed immunological data from

skin biopsies is needed to fully elucidate its in-vivo effects on immune cell populations. The

experimental protocols provided in this guide offer a framework for the types of analyses that

are crucial for a comprehensive understanding of the immunomodulatory effects of novel

dermatological therapies like Lepzacitinib. As more data becomes available, a clearer picture

of Lepzacitinib's impact on the cutaneous immune landscape will emerge, further informing its

potential role in the management of atopic dermatitis.

To cite this document: BenchChem. [The Impact of Lepzacitinib on Immune Cell Infiltration in
Atopy: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12380203#lepzacitinib-s-effect-on-immune-cell-
infiltration-in-skin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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